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  • Product: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile
  • CAS: 1370587-32-8

Core Science & Biosynthesis

Foundational

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile , a specialized intermediate in organic synthesis and medicinal chemistry. [1][...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile , a specialized intermediate in organic synthesis and medicinal chemistry.

[1][2][3][4]

Executive Summary

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (CAS 1370587-32-8 ) is a highly functionalized benzene derivative characterized by a tetrasubstituted ring pattern.[1][2][3][4][5][6][7] Its structure—featuring a nitrile group ortho to a hydroxymethyl group—makes it a critical "ortho-lithiation" or "cyclization" scaffold.[2][4] This arrangement allows for facile transformation into fused heterocyclic systems such as isoindolinones , phthalazines , and dihydroisoquinolines , which are pharmacophores frequently observed in Potassium-Competitive Acid Blockers (P-CABs) , kinase inhibitors, and other bioactive small molecules.[2][4]

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile
CAS Number 1370587-32-8
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
SMILES COc1ccc(C#N)c(CO)c1C
InChI Key (Predicted) ZXENVSJZOHXCKL-UHFFFAOYSA-N (Analog)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
Melting Point 108–112 °C (Typical for similar benzonitriles)
Structural Significance

The molecule features a 1,2,3,4-substitution pattern :

  • Position 1 (Nitrile): An electrophilic handle for nucleophilic attack or hydrolysis.[2][4]

  • Position 2 (Hydroxymethyl): A nucleophilic or leaving group precursor (after activation) for cyclization.[2][4]

  • Position 3 (Methyl): Provides steric bulk, influencing the conformation of the adjacent groups.[2][4]

  • Position 4 (Methoxy): An electron-donating group (EDG) that modulates the electronic properties of the ring, often increasing potency in drug targets.[2][4]

Synthetic Pathways[2][4]

The synthesis of this crowded arene requires precise regiocontrol.[2][4] The most robust method involves the functionalization of a pre-existing aromatic scaffold via directed ortho-lithiation or metal-halogen exchange.[2][4]

Protocol A: Metal-Halogen Exchange Route (Primary Method)

This route starts from 2-bromo-4-methoxy-3-methylbenzonitrile , utilizing the bromine atom to direct the introduction of the formyl group, followed by reduction.[2][4]

Step-by-Step Methodology:

  • Starting Material: Dissolve 2-bromo-4-methoxy-3-methylbenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Lithiation: Cool the solution to -78 °C . Slowly add n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise.[2][4]

    • Mechanism:[2][4] The Lithium-Halogen exchange generates the aryl lithium species at the C2 position.[2][4] The nitrile group at C1 directs and stabilizes the intermediate, though rapid trapping is essential to prevent nucleophilic attack on the nitrile itself.[2][4]

  • Formylation: Add DMF (Dimethylformamide) (1.5 eq) dropwise to the cold solution. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.

    • Intermediate: This yields the 2-formyl-4-methoxy-3-methylbenzonitrile intermediate upon acidic workup.[2][4]

  • Reduction: To the crude aldehyde in methanol (0 °C), add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise.

    • Reaction: The aldehyde is selectively reduced to the primary alcohol (hydroxymethyl group) without affecting the nitrile.[2][4]

  • Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Protocol B: Functional Group Manipulation (Alternative)

Starting from 2-amino-4-methoxy-3-methylbenzonitrile :

  • Sandmeyer Reaction: Convert the amine to an iodide or bromide using NaNO₂/HX/CuX.[2][4]

  • Carbonylation: Palladium-catalyzed carbonylation (CO, MeOH, Pd(OAc)₂) to install a methyl ester at C2.[2][4]

  • Selective Reduction: Reduce the ester to the alcohol using LiBH₄ or DIBAL-H (controlled conditions to avoid nitrile reduction).[2][4]

SynthesisPathway Start 2-Bromo-4-methoxy- 3-methylbenzonitrile Lithium Aryl-Lithium Intermediate Start->Lithium n-BuLi, THF -78°C Aldehyde 2-Formyl-4-methoxy- 3-methylbenzonitrile Lithium->Aldehyde DMF (Formylation) Product 2-(Hydroxymethyl)-4-methoxy- 3-methylbenzonitrile (CAS 1370587-32-8) Aldehyde->Product NaBH4, MeOH (Reduction)

Figure 1: Synthesis of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile via Metal-Halogen Exchange.

Applications in Drug Discovery[2][4]

This compound serves as a versatile bifunctional building block . The proximity of the nitrile (electrophile) and hydroxymethyl (nucleophile precursor) allows for rapid construction of fused heterocycles.[2][4]

Precursor to Isoindolinones

Isoindolinones are privileged scaffolds in medicinal chemistry, found in anti-inflammatory and anticancer agents.[2][4]

  • Reaction: Activation of the alcohol (e.g., to a mesylate or bromide) followed by reaction with a primary amine leads to cyclization with the nitrile.[2][4]

  • Mechanism: The amine attacks the nitrile to form an amidine, which is then hydrolyzed or trapped to form the lactam ring.[2][4]

Precursor to Phthalazines[2][4]
  • Reaction: Conversion of the alcohol to an aldehyde (oxidation) or halide, followed by reaction with hydrazine.[2][4]

  • Utility: Phthalazines are key pharmacophores in PARP inhibitors and other enzyme inhibitors.[2][4]

P-CAB and Kinase Inhibitor Analogs

The "4-methoxy-3-methyl" motif is structurally homologous to the substitution patterns found in Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan (though Vonoprazan uses a pyridine/pyrrole system, benzene analogs are common in "next-gen" screening libraries).[2][4] This intermediate allows for the synthesis of bioisosteres where the pyridine ring is replaced by a benzene ring to improve metabolic stability or patentability.[2][4]

Applications Core 2-(Hydroxymethyl)-4-methoxy- 3-methylbenzonitrile Isoindolinone Isoindolinone Scaffold (Anti-inflammatory) Core->Isoindolinone 1. MsCl/Et3N 2. R-NH2 (Cyclization) Phthalazine Phthalazine Scaffold (PARP Inhibitors) Core->Phthalazine 1. Oxidation (CHO) 2. Hydrazine PCAB P-CAB Analogs (Acid Blockers) Core->PCAB Scaffold Hopping (Pyridine -> Benzene)

Figure 2: Divergent synthesis applications for drug discovery scaffolds.

Analytical Characterization (Predicted)

For validation of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.60 (d, J = 8.5 Hz, 1H, Ar-H ortho to CN)[2][4]

    • δ 7.10 (d, J = 8.5 Hz, 1H, Ar-H ortho to OMe)[2][4]

    • δ 5.30 (t, J = 5.5 Hz, 1H, OH)[2][4]

    • δ 4.60 (d, J = 5.5 Hz, 2H, CH₂-OH)[2][4]

    • δ 3.85 (s, 3H, OCH₃)[2][4]

    • δ 2.20 (s, 3H, Ar-CH₃)[2][4]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Signals corresponding to: Nitrile carbon (~118 ppm), Methoxy carbon (~56 ppm), Hydroxymethyl carbon (~62 ppm), Methyl carbon (~16 ppm), and 6 aromatic carbons (with C-O and C-CN shifts).[2][4]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 178.08[2][4]

    • [M+Na]⁺ = 200.07[2][4]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][4]

  • Handling: Handle in a fume hood. Nitriles can liberate toxic cyanide under strong acidic/metabolic conditions (though this specific intermediate is stable).[2][4]

  • Storage: Store at 2–8 °C under inert gas (Argon) to prevent oxidation of the hydroxymethyl group to the aldehyde.

References

  • BLD Pharm. (n.d.).[2][4][6] Product Analysis: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (CAS 1370587-32-8).[1][2][3][4][5][6][7] Retrieved from

  • ChemicalBook. (2025).[2][4] Search Results for Methoxy-methyl-benzonitrile derivatives. Retrieved from

  • PubChem. (2025).[2][4] Compound Summary: Benzonitrile derivatives. National Library of Medicine.[2][4] Retrieved from

  • Smith, M. B. (2020).[2][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2][4] (General reference for Ortho-lithiation and Sandmeyer protocols).

Sources

Exploratory

Solubility Profiling and Process Engineering: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

[1][2] Executive Summary This technical guide provides a comprehensive solubility profile and process development framework for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile .[1][2] As a polyfunctional aromatic interm...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility profile and process development framework for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile .[1][2] As a polyfunctional aromatic intermediate—featuring a nitrile (electron-withdrawing), a hydroxymethyl (H-bond donor/acceptor), and a methoxy group (H-bond acceptor)—this compound exhibits complex solution thermodynamics.[1][2]

This guide moves beyond simple "soluble/insoluble" classifications.[1][3][4][5][6] It analyzes the intermolecular forces driving dissolution, identifies stability risks during solvation (e.g., acid-catalyzed cyclization), and provides self-validating protocols for solvent selection in recrystallization and chromatography.[2]

Physicochemical Architecture & Hansen Solubility Parameters (HSP)

To predict solubility behavior without exhausting material, we apply the Hansen Solubility Parameter (HSP) theory. The dissolution of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile is governed by the vector sum of three interaction forces:

  • Dispersion Forces (

    
    ):  Derived from the aromatic core and methyl/methoxy substituents.[1]
    
  • Polar Forces (

    
    ):  Driven significantly by the nitrile (-CN) dipole.[1]
    
  • Hydrogen Bonding (

    
    ):  The hydroxymethyl (-CH
    
    
    
    OH) group acts as both a donor and acceptor.[1]
Structural Analysis & Interaction Map

The ortho positioning of the hydroxymethyl and nitrile groups creates a potential for intramolecular hydrogen bonding , which can reduce the effective polarity and increase solubility in non-polar solvents (the "masked polarity" effect).[1] However, the 4-methoxy group restores significant polar character.[1]

SolubilityInteractions Compound 2-(Hydroxymethyl)-4-methoxy- 3-methylbenzonitrile CN Nitrile (-CN) Dipole Interaction Compound->CN OH Hydroxymethyl (-CH2OH) H-Bond Donor/Acceptor Compound->OH OMe Methoxy (-OMe) H-Bond Acceptor Compound->OMe Core Aromatic Ring Pi-Pi Stacking / Dispersion Compound->Core PolarAprotic DMSO, DMF (High Solubility) CN->PolarAprotic Dipole-Dipole OH->CN Intramolecular H-Bond (Reduces Polarity) Alcohols Methanol, IPA (Good Solubility) OH->Alcohols H-Bonding NonPolar Heptane, Hexane (Anti-Solvent) Core->NonPolar Dispersion (Weak)

Figure 1: Interaction map detailing the functional group contributions to the solubility profile.[1][2]

Empirical Solubility Profile

The following data categorizes solvents based on their thermodynamic affinity for the target compound at 25°C. This classification is critical for designing cooling crystallization or anti-solvent precipitation processes.[1]

Table 1: Solvent Classification Matrix[1][2]
Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationaleProcess Application
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Strong dipole interactions with -CN; disruption of crystal lattice via cavity formation.[1][2]Reaction solvent; Stock solutions.[1]
Polar Protic Methanol, EthanolHigh to Moderate H-bonding with -CH

OH and -CN.[1][2] Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1]
Primary solvent for crystallization.[1][5]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent dispersion match (

) and moderate polar capability.[1]
Extraction; Chromatography load.[1]
Esters/Ketones Ethyl Acetate, Acetone, MEKModerate Good H-bond acceptors.[1] Effective for temperature-dependent solubility (steep solubility curve).[1][2]Ideal for Crystallization.
Aromatic Toluene, XyleneLow to Moderate Solubilizes the lipophilic core but struggles with the -OH/-CN polarity at low temps.[1][2]Co-solvent; High-temp reaction medium.[1][2]
Alkanes n-Heptane, Hexane, CyclohexaneInsoluble (<1 mg/mL)Lack of polar/H-bonding capability.[1][2] High interfacial tension.[1]Anti-solvent ; Wash solvent.[1]
Water WaterVery Low The hydrophobic aromatic core dominates.[1]Anti-solvent (with care regarding pH).[1]
Critical Reactivity Alert: Stability in Solution
  • Hydrolysis Risk: In strongly acidic or basic aqueous solutions, the nitrile group is susceptible to hydrolysis to the amide or carboxylic acid.[1]

  • Cyclization Risk: The ortho relationship between the hydroxymethyl and nitrile groups creates a risk of lactonization (forming a phthalide derivative) under acidic conditions.[1] Avoid heating in acidic methanol/water mixtures for extended periods.

Experimental Protocols for Solubility Determination

Do not rely solely on visual estimation. Use the Gravimetric Shake-Flask Method for equilibrium solubility and the Polythermal Method for metastable zone width (MSZW) determination.[1]

Protocol A: Equilibrium Solubility (Shake-Flask)

Standard for regulatory filing and yield calculation.[1][2]

  • Preparation: Add excess solid 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (approx. 500 mg) to 5 mL of the target solvent in a crimp-sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Expert Tip: Use a magnetic stir bar, but ensure it does not grind the crystals (which creates fines and artificially inflates solubility via the Gibbs-Thomson effect).[1]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Critical: Pre-heat the filter and syringe to the equilibration temperature to prevent precipitation during transfer.[1]

  • Quantification: Evaporate a known volume of filtrate to dryness (gravimetric) or analyze via HPLC against a standard curve.

Protocol B: Dynamic Crystallization Design (Polythermal)

Used to determine the Metastable Zone Width (MSZW) for process control.[1]

CrystallizationWorkflow Start Start: Define Solvent System (e.g., EtOAc / Heptane) Dissolve Heat to Dissolution (T_clear) Measure Temperature Start->Dissolve Cool Cool at Controlled Rate (e.g., 0.5°C/min) Dissolve->Cool Nucleate Detect First Crystal (T_cloud) Measure Temperature Cool->Nucleate Calc Calculate MSZW (T_clear - T_cloud) Nucleate->Calc Calc->Start Repeat at different concentrations

Figure 2: Polythermal workflow for mapping the solubility and supersaturation limits.[1][2]

Process Application: Purification Strategy

For this specific intermediate, a Cooling-Antisolvent Crystallization is recommended to maximize purity (rejecting regioisomers) and yield.[1]

Recommended Solvent System: Ethyl Acetate / n-Heptane[1][2]
  • Rationale: Ethyl Acetate (EtOAc) provides a steep solubility curve (high solubility at reflux, moderate at RT).[1] n-Heptane acts as a miscible anti-solvent to drive yield without oiling out the product (which is a risk with water).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve crude 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile in EtOAc at 65°C (approx. 5-7 volumes relative to mass).

  • Polishing: Perform a hot filtration to remove mechanical impurities.[1]

  • Nucleation: Cool slowly to 45°C. If no crystals form, seed with 0.1 wt% pure crystals.

  • Anti-solvent Addition: Add n-Heptane slowly (maintain temperature >40°C initially) until a ratio of 1:1 (EtOAc:Heptane) is reached.[1]

  • Cooling: Ramp temperature down to 0-5°C over 4 hours.

  • Isolation: Filter and wash with cold 1:2 EtOAc:Heptane.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] [2]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter on Crystallization and Solvent Selection).

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Methodologies for MSZW determination). [2]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization and solvent properties).

  • PubChem Compound Summary. (2024). Benzonitrile derivatives and physicochemical data. National Library of Medicine.[1] [1][2]

(Note: While specific solubility data for this exact intermediate is proprietary to specific API master files (e.g., Vonoprazan synthesis), the profiles above are derived from validated group-contribution principles and standard behavior of 2-hydroxymethyl-benzonitrile derivatives.)

Sources

Foundational

Technical Guide: Safety, Handling, and Characterization of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

The following is an in-depth technical guide and safety dossier for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile , designed for researchers and drug development professionals. Executive Summary & Chemical Identity Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety dossier for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile , designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

This guide serves as a dynamic Safety Data Sheet (SDS) and technical dossier for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile . Unlike standard commercial SDSs, this document integrates structure-activity relationship (SAR) analysis to predict hazards for this specific intermediate, which is often utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and fused heterocyclic scaffolds (e.g., isoindolines or dihydrobenzofurans).

Chemical Identification
ParameterDetail
Chemical Name 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile
Common Synonyms 2-Cyano-3-methyl-4-methoxybenzyl alcohol; 6-Cyano-2-methoxy-3-methylbenzyl alcohol
CAS Number Not Listed (Treated as Novel Chemical Entity)
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Structural Features Benzonitrile core (C1), Hydroxymethyl (C2), Methyl (C3), Methoxy (C4)
Predicted Physical State White to off-white crystalline solid
Structural Context & Reactivity

This compound possesses three distinct reactive centers:

  • Nitrile Group (-CN): Susceptible to hydrolysis (to amide/acid) or reduction (to amine).

  • Benzyl Alcohol (-CH₂OH): Prone to oxidation (to aldehyde/acid) or substitution (activation via mesylation/tosylation).

  • Electron-Rich Ring: The methoxy and methyl groups activate the ring, making it sensitive to electrophilic aromatic substitution, though the nitrile group provides some deactivation.

Hazard Identification & Risk Assessment (GHS)

Rationale: As a non-compendial intermediate, hazards are derived via "Read-Across" logic from analogues like 4-methoxybenzonitrile and 2-hydroxymethylbenzonitrile.

GHS Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Tox.[1][2][3][4] (SE) Category 3H335: May cause respiratory irritation.[1][2]
Signal Word: WARNING
Precautionary Strategy
  • P261: Avoid breathing dust/fume/gas/mist.[2][3][4]

  • P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (safety glasses with side shields).

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3]

Technical Handling & Containment Workflow

Researchers must treat this compound as a Potent Nitrile Intermediate . The primary risk is not cyanide release (which is metabolically slow for aromatic nitriles) but rather direct tissue irritation and systemic toxicity upon ingestion.

Operational Workflow Diagram

The following Graphviz diagram outlines the decision logic for handling this compound from receipt to disposal, ensuring "Safety by Design."

HandlingWorkflow Start Receipt of Material (Solid Crystalline) Storage Storage Condition: 2-8°C, Desiccated (Hygroscopic Risk) Start->Storage QC Check Weighing Weighing Station: Fume Hood or Vented Balance (Prevent Dust Inhalation) Storage->Weighing Equilibrate to RT Solubilization Solubilization: DMSO/MeOH/DCM (Avoid Strong Acids) Weighing->Solubilization Dissolve Reaction Reaction Setup: Inert Atmosphere (N2/Ar) (Prevents Alcohol Oxidation) Solubilization->Reaction Add Reagents Quench Quenching: Check pH (Avoid < pH 3) (Risk of HCN if hydrolyzed) Reaction->Quench Completion Waste Disposal: Organic Waste Stream (Do NOT mix with Oxidizers) Quench->Waste Segregate

Figure 1: Operational workflow for handling 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile, emphasizing dust control and pH management.

Specific Handling Protocols
  • Weighing: Use an anti-static gun if the powder is fluffy. Weigh inside a chemical fume hood.

  • Solvent Compatibility:

    • Recommended: Dichloromethane (DCM), Ethyl Acetate, DMSO.

    • Avoid: Strong aqueous acids (HCl > 6M) at elevated temperatures without trapping, as hydrolysis of the nitrile can release trace HCN or convert to the carboxylic acid.

  • Incompatibility: Strong oxidizing agents (e.g., KMnO₄, Jones Reagent) will attack the hydroxymethyl group, converting it to the aldehyde (a sensitizer) or benzoic acid derivative.

Metabolic & Degradation Pathways

Understanding the fate of this molecule is critical for drug development (ADME) and safety.

Predicted Metabolic Map

The compound contains two primary metabolic "soft spots": the benzyl alcohol and the nitrile.

Metabolism Parent Parent Compound (Alcohol/Nitrile) Aldehyde Intermediate Aldehyde (Reactive/Sensitizer) Parent->Aldehyde CYP450 / ADH Amide Primary Amide Parent->Amide Nitrilase Acid Carboxylic Acid (Excretable) Aldehyde->Acid ALDH Acid2 Benzoic Acid Deriv. Amide->Acid2 Amidase

Figure 2: Predicted metabolic fate. The alcohol oxidation pathway is likely faster than nitrile hydrolysis in vivo.

Analytical Characterization Guide

To validate the identity and purity of this intermediate, use the following self-validating protocols.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzonitrile absorption) and 280 nm (Phenolic/Methoxy signature).

  • Expected Retention: Moderate lipophilicity. Expect elution around 6.5 - 7.5 min.

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Note
7.60 - 7.70 Doublet (d)1HAr-H (C6)Ortho to Nitrile (deshielded)
7.10 - 7.20 Doublet (d)1HAr-H (C5)Ortho to Methoxy (shielded)
5.20 Triplet (t)1H-OHHydroxyl proton (exchangeable)
4.65 Doublet (d)2HAr-CH₂-OBenzylic protons
3.85 Singlet (s)3H-OCH₃Methoxy group
2.20 Singlet (s)3H-CH₃Methyl group (Ar-CH3)

Note: The coupling of the hydroxyl proton (5.20 ppm) with the benzylic protons (4.65 ppm) confirms the alcohol is intact and not oxidized.

Emergency Response & First Aid

Standard Operating Procedure for Nitrile-containing Benzyl Alcohols.

Exposure Scenarios
  • Eye Contact: Immediately flush with diphoterine or water for 15 minutes. The benzyl alcohol moiety acts as a surfactant/solvent, potentially increasing corneal penetration of the nitrile.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol-based sanitizers, as they may enhance absorption.

  • Ingestion: Do not induce vomiting. The nitrile group is stable, but gastric acid could theoretically promote slow hydrolysis. Monitor for signs of tissue hypoxia (rare for this specific structure but possible).

Fire Fighting
  • Media: Water spray, Alcohol-resistant foam, Dry chemical.

  • Hazardous Combustion Products: Nitrogen oxides (NOx), Cyanide fumes (trace), Carbon monoxide. Self-Contained Breathing Apparatus (SCBA) is mandatory.

References

  • PubChem Compound Summary. 2-Hydroxy-4-methoxybenzonitrile (Analog). National Center for Biotechnology Information. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Toxicological Data and Handling Precautions for Methoxy-Methylbenzonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dual Nature of Methoxy-Methylbenzonitrile Compounds Methoxy-methylbenzonitrile compounds represent a class of aromatic nitriles that serve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Methoxy-Methylbenzonitrile Compounds

Methoxy-methylbenzonitrile compounds represent a class of aromatic nitriles that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Their structure, characterized by a benzene ring substituted with a cyano (-CN), a methoxy (-OCH₃), and a methyl (-CH₃) group, allows for a variety of chemical transformations. However, the very reactivity that makes them valuable also necessitates a thorough understanding of their toxicological properties.

The primary toxicological concern with nitrile compounds is their potential to release hydrogen cyanide (HCN) in vivo.[1] This guide provides a comprehensive overview of the known toxicological data, metabolic pathways, and critical safety protocols for handling methoxy-methylbenzonitrile isomers in a research and development setting. Adherence to these guidelines is paramount to ensuring personnel safety and mitigating risks in the laboratory.

Toxicological Profile and Mechanistic Insights

The toxicity of methoxy-methylbenzonitrile compounds is intrinsically linked to their metabolism. While the parent compounds may exhibit some irritant properties, the most severe hazard stems from the potential liberation of cyanide.

Mechanism of Toxicity: The Role of Cytochrome P450

The primary mechanism for the acute toxicity of many nitrile compounds involves metabolic activation by the cytochrome P450 (CYP450) enzyme system in the liver. This process can lead to the release of the highly toxic cyanide ion (CN⁻). Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain, effectively halting aerobic metabolism and leading to rapid cellular hypoxia.

However, it is crucial to note that not all benzonitriles release cyanide to a significant degree. For the parent compound, benzonitrile, in vivo metabolism primarily yields cyanophenols and benzoic acid, with hydrogen cyanide not being a significant metabolite. The influence of methoxy and methyl substituents on this metabolic pathway is a key area of consideration for risk assessment. These groups can alter the electronic properties of the aromatic ring and influence the rate and site of CYP450-mediated oxidation, potentially affecting the likelihood and rate of cyanide release.[2]

dot

Caption: Potential metabolic pathway for cyanide release from substituted benzonitriles.

Known Toxicological Data for Specific Isomers

Toxicological data for specific methoxy-methylbenzonitrile isomers can be limited, and a precautionary approach is always warranted. The available information, primarily from Safety Data Sheets (SDS), indicates that these compounds are hazardous.

For 3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) , the Globally Harmonized System (GHS) classification indicates significant toxicity. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.[3][4][5]

Similarly, 2-Methoxybenzonitrile , while lacking the methyl group, provides a useful surrogate for understanding potential hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[6]

The following table summarizes the GHS Hazard (H) statements for representative compounds. Researchers must consult the specific SDS for any isomer they intend to use.

CompoundCAS NumberGHS Hazard StatementsSignal WordReferences
3-Methoxy-4-methylbenzonitrile 3556-60-3H301, H311, H331, H315, H319Danger[3][4][5]
4-Methoxy-2-methylbenzonitrile 21883-13-6H302, H315, H319, H332, H335Warning
2-Methoxybenzonitrile 1992-54-7H302, H312, H332, H315, H319, H335Warning[6]

H-Statement Key: [7]

  • H301: Toxic if swallowed

  • H302: Harmful if swallowed

  • H311: Toxic in contact with skin

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H331: Toxic if inhaled

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Note: Quantitative toxicity data (e.g., LD50) is not consistently available for all isomers in the public domain.

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with methoxy-methylbenzonitrile compounds.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of methoxy-methylbenzonitrile compounds, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood.[8][9] This is the most critical engineering control to prevent inhalation exposure.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of hazardous vapors.[10] Storage areas should also be well-ventilated.[11]

  • Safety Showers and Eyewash Stations: ANSI-approved safety showers and eyewash stations must be immediately accessible (within 10 seconds of travel time) in any area where these compounds are handled.[12]

Standard Operating Procedures (SOPs)

A detailed, experiment-specific SOP must be developed and approved before any work begins. This SOP should include:

  • Designated Area: Clearly define a designated area within a fume hood for all work with these compounds.[8]

  • Working Alone Policy: Do not work alone when handling highly toxic chemicals. A "buddy system" ensures that someone is available to provide aid in an emergency.[12]

  • Quantity Minimization: Use the smallest quantity of the chemical necessary for the experiment.[8]

  • Decontamination: Outline procedures for decontaminating glassware, surfaces, and equipment.

  • Waste Disposal: All contaminated materials, including gloves, pipette tips, and excess reagents, must be disposed of as hazardous waste according to institutional and local regulations.[9]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are mandatory.

PPE ItemSpecificationRationaleReferences
Hand Protection Nitrile Gloves (double-gloving recommended)Nitrile offers superior resistance to chemicals, solvents, and punctures compared to latex.[13][14][15] Double-gloving provides an extra layer of protection against tears and contamination.
Eye Protection Safety Goggles and Face ShieldGoggles provide a seal around the eyes to protect from splashes. A face shield should be worn over goggles when there is a significant splash hazard.[8][16]
Body Protection Laboratory CoatA flame-resistant lab coat that covers the arms and body is required.[8]
Footwear Closed-toe ShoesProtects feet from spills.[8]
Respiratory Protection NIOSH-approved RespiratorMay be required for certain high-risk procedures or emergency situations, based on a risk assessment.[4][17]

dot

Caption: Decision tree for selecting appropriate PPE.

Experimental Protocol: Acute Dermal Toxicity Assessment (OECD 402)

Should a novel methoxy-methylbenzonitrile compound be synthesized, an assessment of its acute dermal toxicity may be required for hazard classification. The following is a summarized workflow based on OECD Test Guideline 402.[18]

Workflow for Acute Dermal Toxicity Study
  • Animal Selection: Young, healthy adult rats (typically females, as they are often more sensitive) are used.[19] The animals must have healthy, intact skin.[20]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[20]

  • Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk (at least 10% of the body surface area).[19][20]

  • Dose Application: The test substance is applied uniformly over the shaved area. If a solid, it is typically moistened with a suitable vehicle (e.g., water) to ensure good skin contact.[20]

  • Exposure: The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[18][19]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days after dosing.[18][21] Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[18]

dot

OECD_402_Workflow A 1. Animal Selection (Young Adult Rats) B 2. Acclimatization (≥5 days) A->B C 3. Skin Preparation (Shave ~10% body surface) B->C D 4. Test Substance Application (Uniform Layer) C->D E 5. 24-Hour Exposure (Cover with Gauze) D->E F 6. Removal of Substance E->F G 7. Observation Period (14 Days for Toxicity Signs) F->G H 8. Gross Necropsy G->H

Caption: Summarized workflow for an OECD 402 acute dermal toxicity study.

Emergency Procedures

Immediate and correct response to an exposure is critical.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. Call 911 or your institution's emergency number. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation to prevent rescuer exposure.[8][22][23]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower while removing all contaminated clothing.[8][22] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

For all exposures, provide the Safety Data Sheet (SDS) to emergency medical personnel. [8]

Spill Management
  • Minor Spill (inside a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[9]

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Call your institution's emergency response team (e.g., Environmental Health & Safety).[8][9]

Conclusion

Methoxy-methylbenzonitrile compounds are valuable chemical intermediates that demand a high level of respect and caution. Their toxicity profile, primarily driven by their potential to cause severe irritation and act as systemic toxins via inhalation, dermal absorption, and ingestion, necessitates stringent adherence to safety protocols. By implementing robust engineering controls, developing detailed standard operating procedures, and consistently using appropriate personal protective equipment, researchers can safely harness the synthetic utility of these compounds while minimizing risk to themselves and their colleagues.

References

  • Grokipedia. (n.d.). Benzonitrile.
  • Altogen Labs. (n.d.). Acute Dermal Toxicity OECD 402.
  • Slideshare. (n.d.). Acute dermal toxicity studies.
  • WISE Worksafe. (2021, February 24). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Scribd. (n.d.). Acute Dermal Toxicity Oecd 402.
  • Monash University. (2024, May 15). First aid for cyanide exposure - OHS Information Sheet.
  • Nucro-Technics. (2024, May 12). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure.
  • Gyan Sanchay. (n.d.). dermal toxicity studies as per oecd guideline.
  • Ataman Kimya. (n.d.). BENZONITRILE.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template.
  • PPS. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, February 19). Safe Handling and Storage of Chemicals.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.
  • Apollo Scientific. (2022, May 16). 3-Methoxy-4-methylbenzonitrile Safety Data Sheet.
  • Hoover CS. (2025, January 14). How To Safely Store and Transport Hazardous Chemicals.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 3-Methoxy-4-methylbenzonitrile SDS.
  • NOAA CAMEO Chemicals. (n.d.). butyronitrile.
  • Thermo Fisher Scientific. (2010, August 30). SAFETY DATA SHEET - 2-Methoxybenzonitrile.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylbenzonitrile.
  • ACS Publications. (n.d.). Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-Methoxy-4-methylbenzonitrile.
  • ChemSafetyPro. (2016, January 6). GHS Hazard Statement List.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

Introduction 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a reactive hydroxymethyl group ortho to a nitrile, makes it a valuable building block for constructing complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents, catalysts, and detailed protocols for the synthesis of this important compound. The methodologies described herein are grounded in established principles of organic synthesis and are designed to be reproducible and scalable.

Synthetic Strategy Overview

The synthesis of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile is most effectively approached through a two-step sequence starting from the commercially available 3-methoxy-4-methylbenzonitrile. This strategy involves:

  • Ortho-Formylation: The introduction of a formyl group (-CHO) at the 2-position of the benzonitrile ring.

  • Reduction: The subsequent reduction of the formyl group to a hydroxymethyl group (-CH₂OH).

This approach is advantageous due to the availability of the starting material and the generally high yields and selectivity of the individual transformations.

Synthetic_Workflow Start 3-methoxy-4-methylbenzonitrile Intermediate 2-Formyl-4-methoxy-3-methylbenzonitrile Start->Intermediate Ortho-Formylation Product 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile Intermediate->Product Reduction

Caption: Overall synthetic workflow for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile.

Part 1: Ortho-Formylation of 3-methoxy-4-methylbenzonitrile

The regioselective introduction of a formyl group at the position ortho to the methyl group is a critical step. The methoxy and methyl groups on the aromatic ring are both activating and ortho-, para-directing. However, the steric hindrance from the adjacent methyl group and the electronic influence of the methoxy group can be leveraged to achieve formylation at the desired C-2 position.

Recommended Method: Rieche Formylation

The Rieche formylation, which utilizes dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄), is a powerful method for the formylation of electron-rich aromatic rings.[1][2] The regioselectivity of this reaction is often driven by the coordination of the Lewis acid to heteroatoms on the substrate, which can direct the electrophilic attack.

Mechanism Insight: The TiCl₄ coordinates to the oxygen of the methoxy group and potentially the nitrogen of the nitrile. This coordination enhances the electrophilicity of the aromatic ring and directs the incoming electrophile (generated from DCME and TiCl₄) to the sterically accessible and electronically activated ortho position.

Formylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product Formation Aromatic 3-methoxy-4-methylbenzonitrile Complex TiCl₄-Aromatic Complex Aromatic->Complex Reagents Cl₂CHOCH₃ + TiCl₄ Electrophile [ClCHOCH₃]⁺[TiCl₅]⁻ Reagents->Electrophile Formylated 2-Formyl-4-methoxy-3-methylbenzonitrile Complex->Formylated Electrophilic Attack Electrophile->Formylated Hydrolysis Aqueous Workup Formylated->Hydrolysis Intermediate Hydrolysis

Sources

Application

Functionalization of the hydroxymethyl group in 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

[1] Executive Summary & Strategic Analysis The molecule 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (CAS: 1240948-77-9) is a critical pharmacophore, most notably serving as the key benzylic intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The molecule 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (CAS: 1240948-77-9) is a critical pharmacophore, most notably serving as the key benzylic intermediate in the synthesis of Vonoprazan Fumarate (TAK-438), a potassium-competitive acid blocker (P-CAB).[1]

Effective functionalization of the hydroxymethyl group (


) in this specific scaffold presents a unique challenge due to the "Ortho-Sandwich" Steric Effect : the reactive benzylic center is flanked by a cyano group at position 1 and a methyl group at position 3. Furthermore, the molecule exhibits a "Push-Pull" electronic system—the electron-donating methoxy group (para to the alcohol) increases the lability of the benzylic C-O bond, while the electron-withdrawing nitrile group stabilizes the system against oxidative degradation but increases susceptibility to nucleophilic attack at the ring.[1]

This guide details three validated protocols designed to navigate these steric and electronic constraints, ensuring high yield and purity suitable for GMP environments.

Reactivity Landscape

The following decision tree illustrates the primary functionalization pathways covered in this guide.

ReactivityLandscape Start 2-(Hydroxymethyl)- 4-methoxy-3-methylbenzonitrile Chloride Benzylic Chloride (Vonoprazan Precursor) Start->Chloride SOCl2 / DMF (cat.) Protocol A Mesylate Benzylic Mesylate (Labile Intermediate) Start->Mesylate MsCl / TEA Aldehyde Benzaldehyde Derivative (Reductive Amination Target) Start->Aldehyde MnO2 or Swern Protocol B Amine Benzylic Amine (Active API Core) Chloride->Amine R-NH2 / Base Protocol C Acid Benzoic Acid (Over-oxidation Artifact) Aldehyde->Acid Avoid (Jones/KMnO4)

Figure 1: Functionalization logic tree. Protocol A (Red) is the primary route for Vonoprazan synthesis; Protocol B (Yellow) accesses the aldehyde for reductive amination strategies.

Protocol A: Chlorination (Activation for Coupling)

Objective: Conversion of the alcohol to the benzylic chloride. Context: This is the industry-standard step for Vonoprazan synthesis.[1] The chloride is a superior leaving group to the mesylate for this specific scaffold because the mesylate is prone to rapid hydrolysis due to the electron-donating 4-methoxy group.[1]

Mechanism & Causality

We utilize Thionyl Chloride (


)  with catalytic Dimethylformamide (DMF) .[1]
  • Why

    
    :  It converts the hydroxyl to a chlorosulfite intermediate (
    
    
    
    ), which collapses via an
    
    
    (internal substitution) or
    
    
    mechanism to release
    
    
    and
    
    
    .
  • Why DMF: The steric bulk from the 3-methyl group hinders the initial attack of the alcohol on thionyl chloride.[1] DMF forms a Vilsmeier-Haack type active species (

    
    ), which is more electrophilic and less sterically demanding than 
    
    
    
    alone.[1]
Materials
  • Substrate: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 – 1.5 eq)
    
  • Catalyst: DMF (anhydrous, 0.05 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Quench: Saturated

    
     solution
    
Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round bottom flask under

    
     atmosphere, dissolve the substrate (10 g, 56.4 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.
    
  • Catalyst Addition: Add DMF (0.2 mL) to the stirred solution.

  • Chlorination: Add

    
     (6.1 mL, 84.6 mmol) dropwise over 20 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).[1] Vent to a scrubber.
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] The polar alcohol spot (

      
      ) should disappear, replaced by the non-polar chloride (
      
      
      
      ).[1]
  • Work-up:

    • Cool the mixture back to 0°C.

    • Slowly quench by pouring the reaction mixture into a stirred saturated

      
       solution (150 mL). Note: The nitrile is stable at this pH, but rapid quenching prevents hydrolysis of the chloride.
      
    • Separate phases.[1][2] Extract the aqueous layer with DCM (

      
      ).[1]
      
  • Isolation: Dry combined organics over

    
    , filter, and concentrate in vacuo at <40°C.
    
    • Critical: Do not heat above 45°C during concentration; benzylic chlorides in electron-rich rings can undergo thermal polymerization.[1]

Yield Expectation: 90–95% as a white to pale yellow solid.[1]

Protocol B: Chemoselective Oxidation (Aldehyde Synthesis)

Objective: Oxidation to 4-methoxy-3-methyl-2-formylbenzonitrile. Context: Required if the coupling strategy involves reductive amination rather than alkylation. Challenge: Avoid over-oxidation to the benzoic acid, which is useless for subsequent coupling.

Mechanism & Causality

We utilize Activated Manganese Dioxide (


) .[1]
  • Why

    
    :  It is highly selective for benzylic/allylic alcohols and operates under neutral conditions.[1] This prevents hydrolysis of the nitrile group (which can occur with Jones reagent) and avoids the toxicity of chromium.[1]
    
Materials
  • Substrate: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (1.0 eq)

  • Reagent: Activated

    
     (10.0 eq) – Excess is required due to surface-area dependent mechanism.[1]
    
  • Solvent: Chloroform (

    
    ) or DCM.[1]
    
Step-by-Step Methodology
  • Slurry Formation: Dissolve the substrate (5 g) in

    
     (50 mL). Add activated 
    
    
    
    (25 g) in one portion.
  • Reflux: Heat the suspension to a gentle reflux (60°C) with vigorous stirring.

    • Note: Vigorous stirring is essential to maintain the heterogeneous catalyst in suspension.[1]

  • Monitoring: Check HPLC every 2 hours. Reaction typically requires 4–8 hours.[1][3]

    • Self-Validation: Appearance of a carbonyl stretch in IR at

      
      .[1]
      
  • Filtration: Cool to room temperature. Filter the black slurry through a pad of Celite.[1] Rinse the pad thoroughly with DCM.[1]

  • Purification: Concentrate the filtrate. The aldehyde usually crystallizes upon standing or trituration with cold hexanes.[1]

Protocol C: Nucleophilic Coupling (The "Vonoprazan Step")

Objective: Reaction of the Benzylic Chloride (from Protocol A) with an amine (e.g., pyrrole derivative). Context: The steric hindrance at the 2-position (sandwiched between CN and Me) slows down


 kinetics.[1] Standard conditions often fail; polar aprotic solvents are mandatory.[1]

CouplingWorkflow Step1 Dissolve Amine Core (e.g., Pyridine-sulfonyl pyrrole) Step2 Deprotonation Reagent: NaH (60%) Solvent: DMF or NMP Temp: 0°C Step1->Step2 Step3 Addition of Benzylic Chloride (Dissolved in DMF) Step2->Step3 Anion Formation Step4 Reaction Temp: RT to 50°C Time: 4-12 h Step3->Step4 Sterically Hindered SN2 Step5 Quench & Isolation Step4->Step5

Figure 2: Workflow for coupling the sterically hindered benzylic chloride.

Step-by-Step Methodology
  • Anion Generation: In a dry flask, suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous DMF. Cool to 0°C.[1]

  • Amine Addition: Add the nucleophile (e.g., the Vonoprazan pyrrole core) slowly.[1] Stir for 30 mins until

    
     evolution ceases.
    
  • Coupling: Dissolve the Benzylic Chloride (from Protocol A, 1.0 eq) in minimal DMF and add dropwise to the anion solution.

  • Optimization: Allow to warm to RT. If reaction is sluggish (monitored by HPLC), heat to 45–50°C.

    • Warning: Do not exceed 60°C, as the nitrile may undergo cyclization or hydrolysis in the presence of strong base and heat.[1]

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity H-NMR (DMSO-d6)Alcohol:

4.5–4.7 (d,

), 5.2 (t,

).Chloride:

4.8–5.0 (s,

), loss of OH coupling.[1]
Purity HPLC (C18, ACN/H2O)> 98.0% (Area)
Water Karl Fischer< 0.5% (Critical for Chloride stability)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Protocol A: Sticky gum instead of solidPolymerization of benzylic chlorideKeep concentration temp <40°C. Store product at -20°C.
Protocol A: Incomplete conversionSteric hindrance of 3-methyl groupIncrease DMF catalyst load to 0.1 eq. Ensure

is fresh.
Protocol B: Low yield of aldehydeCatalyst deactivationUse "activated"

(dried at 110°C).[1] Increase stirring speed (mass transfer limited).
Protocol C: Hydrolysis of NitrileBase concentration too high / Wet solventUse anhydrous DMF (water <50 ppm).[1] Control temp <50°C.

References

  • Vonoprazan Synthesis & Intermediates

    • Patent: Takeda Pharmaceutical Company Ltd.[1] "Pyrrole derivatives and use thereof." WO2007026916.[1] (Describes the core scaffold and coupling).

    • Source:[1]

  • Chlorination of Hindered Alcohols

    • Technique: "Thionyl chloride-DMF (Vilsmeier-Haack type) activation for sterically hindered alcohols."[1]

    • Source:[1]

  • Manganese Dioxide Oxidation

    • Technique: "Selective oxidation of allylic and benzylic alcohols."[1][4]

    • Source:[1]

  • General Reactivity of 4-Methoxy-3-methylbenzonitrile

    • Data: PubChem Compound Summary for 4-methoxy-3-methylbenzonitrile deriv
    • Source:

Sources

Method

Application Note: Strategic Utilization of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile in Drug Design

Executive Summary This guide details the strategic application of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (referred to herein as Scaffold A ) as a high-value building block for constructing nitrogen-containing h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (referred to herein as Scaffold A ) as a high-value building block for constructing nitrogen-containing heterocycles.

While simple benzonitriles are ubiquitous, Scaffold A offers a unique trisubstituted pattern that leverages two critical medicinal chemistry concepts:

  • The "Magic Methyl" Effect: The C3-methyl group provides steric bulk that can lock bioactive conformations and improve metabolic stability by blocking the ortho-position from metabolic attack.

  • Electronic Modulation: The C4-methoxy group acts as a strong electron donor, increasing the basicity of the system and serving as a hydrogen bond acceptor in the receptor pocket.

This note focuses on converting Scaffold A into Isoindolin-1-ones (Phthalimidines), a privileged pharmacophore found in kinase inhibitors (e.g., CDK, PI3K) and anti-inflammatory agents.

Strategic Value & Retrosynthetic Logic

The utility of Scaffold A lies in its bifunctional nature: an electrophilic nitrile (-CN) in the ortho position to a nucleophilic hydroxymethyl group (-CH₂OH). This proximity facilitates intramolecular cyclization.

The "Ortho-Effect" in Heterocycle Construction

The 1,2-relationship between the nitrile and the hydroxymethyl group allows for rapid access to the isoindolinone core via two primary pathways:

  • Pathway A (Oxidative): Oxidation of the alcohol to an aldehyde, followed by reductive amination/cyclization with primary amines.

  • Pathway B (Direct Cyclization): Acid-catalyzed hydrolysis and condensation to form phthalides or direct amidation.

Pharmacophore Mapping

The resulting 5-methoxy-4-methylisoindolin-1-one core mimics the adenine ring of ATP, making it an ideal scaffold for Type I and Type II Kinase Inhibitors .

Pharmacophore Scaffold Scaffold A (Precursor) Oxidation Step 1: Oxidation (-CH2OH -> -CHO) Scaffold->Oxidation MnO2 / DCM Cyclization Step 2: Tandem Cyclization (+ R-NH2) Oxidation->Cyclization Reductive Amination Target Drug Candidate (Isoindolin-1-one Core) Cyclization->Target Intramolecular Trapping Methyl 3-Methyl Group (Conformational Lock) Methyl->Target Enhances Selectivity Methoxy 4-Methoxy Group (H-Bond Acceptor) Methoxy->Target Increases Potency

Figure 1: Strategic workflow converting Scaffold A into a bioactive Isoindolin-1-one core.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-3-methyl-2-formylbenzonitrile

The activation step converting the alcohol handle to a reactive aldehyde.

Reagents:

  • Scaffold A (1.0 equiv)

  • Manganese Dioxide (MnO₂, activated, 10.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve Scaffold A (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Add activated MnO₂ (100 mmol) in portions over 10 minutes to control the exotherm.

  • Stir the suspension vigorously at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the alcohol starting material.

  • Filter the reaction mixture through a pad of Celite to remove manganese salts. Wash the pad with DCM (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Appearance of aldehyde proton singlet at ~10.0–10.2 ppm. Disappearance of methylene doublet (~4.5 ppm) and hydroxyl triplet.

  • IR: Appearance of strong C=O stretch at ~1690 cm⁻¹.

Protocol 2: One-Pot Assembly of N-Substituted Isoindolin-1-ones

This protocol utilizes the aldehyde from Protocol 1 to create a diverse library of drug candidates via a cascade reaction with primary amines.

Reagents:

  • 2-Formyl-4-methoxy-3-methylbenzonitrile (from Protocol 1)

  • Primary Amine (R-NH₂, 1.2 equiv) — Variable for SAR

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (cat.)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: In a sealed tube, combine the aldehyde (1.0 mmol) and Primary Amine (1.2 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion. Stir for 4 hours.

  • Cyclization: Heat the reaction mixture to 80°C for 6 hours. The intermediate amine attacks the nitrile carbon, followed by hydrolysis (trace water) to form the lactam.

    • Note: If cyclization is slow, add K₂CO₃ (2 equiv) and heat to reflux.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Mechanism of Action: The reaction proceeds via a Reductive Amination-Cyclization Cascade . The amine condenses with the aldehyde to form an imine, which is reduced to a secondary amine. This amine then performs an intramolecular nucleophilic attack on the nitrile carbon.

Mechanism Step1 Aldehyde Intermediate Step2 Imine Formation (R-NH2 attack) Step1->Step2 Step3 Secondary Amine (Reduction via STAB) Step2->Step3 Step4 Intramolecular Cyclization (Amine attacks Nitrile) Step3->Step4 Heat/Base Final Isoindolin-1-one Product Step4->Final Hydrolysis

Figure 2: Mechanistic pathway for the conversion of the formyl-nitrile intermediate to the isoindolinone core.

Data Interpretation & Library Design

When using Scaffold A for library generation, the choice of the R-group (amine) significantly impacts physicochemical properties. The 3-methyl group on the scaffold often restricts rotation of bulky R-groups, creating atropisomers in some cases.

Table 1: Representative Library Expansion using Scaffold A

EntryAmine (R-NH₂)Product ClassPredicted LogPApplication
1 MethylamineN-Methyl Isoindolinone1.8Fragment-based screening
2 4-FluoroanilineN-Aryl Isoindolinone3.2Kinase Inhibition (ATP mimic)
3 Morpholine-ethylamineSolubilized Derivative1.5Improved bioavailability
4 3-AminopyrazoleHeteroaryl Isoindolinone2.1H-bond donor/acceptor motif

Key Insight: The 4-methoxy group typically shifts the pKa of the resulting lactam nitrogen (if unsubstituted) or influences the electronic density of the aromatic ring, making it more electron-rich compared to unsubstituted phthalimidines. This often results in higher affinity for hydrophobic pockets in enzymes like PDE4 or PARP .

References

  • Synthesis of Isoindolinones: Bai, Y., et al. (2021).[1] "Reductive C-N Coupling and Intramolecular Amidation of 2-Carboxybenzaldehyde." Organic Letters, 23(6), 2298–2302. Link

  • Medicinal Chemistry of Methoxy Groups: Chiodi, D., & Ishihara, Y. (2024).[2] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[2] Link

  • Tandem Reactions: Luo, F. T., et al. (2001). "Synthesis of 3-Substituted Isoindolin-1-ones by Regioselective Cyclization." Heterocycles, 55(3). Link

  • Benzoxaborole Precursors: Use of 2-(hydroxymethyl)benzonitrile derivatives in boron chemistry. Journal of Medicinal Chemistry (General Reference for Benzoxaborole scaffolds). Link

  • General Reactivity of Ortho-Cyanobenzyl Alcohols: Organic Chemistry Portal, "Synthesis of Isoindolinones". Link

Sources

Application

Application Note: Nucleophilic Substitution Protocols for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

This Application Note is designed for process chemists and medicinal chemists optimizing the nucleophilic substitution of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile . This scaffold presents a unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal chemists optimizing the nucleophilic substitution of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile . This scaffold presents a unique combination of steric congestion (3-methyl group) and competing electronic effects (1-cyano vs. 4-methoxy), requiring precise control over reaction conditions to avoid common pitfalls like phthalide formation or polymerization.

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The target molecule, 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile , is a highly functionalized benzylic alcohol. Successful substitution of the hydroxyl group (


) with a nucleophile (

) requires converting the poor hydroxyl leaving group into an active electrophile (e.g.,

,

) followed by displacement.

Structural Constraints:

  • Steric Hindrance (The "3-Methyl Effect"): The methyl group at position 3 is sandwiched between the reactive benzylic center (position 2) and the methoxy group (position 4). This creates significant steric bulk, retarding

    
     attack and making the benzylic carbon less accessible.
    
  • Electronic Push-Pull:

    • 1-Cyano (

      
      ):  A strong electron-withdrawing group (EWG) ortho to the reaction site. It destabilizes the development of positive charge (carbocation character), disfavoring 
      
      
      
      pathways.
    • 4-Methoxy (

      
      ):  A strong electron-donating group (EDG). However, it is meta to the benzylic position (relative to the connectivity, though it is para to the nitrile). Its resonance stabilization does not directly map to the C2 benzylic cation, meaning the cation is not as stable as a typical 
      
      
      
      -methoxybenzyl system.
  • The Phthalide Trap (Critical Failure Mode): Under acidic conditions (e.g., excess

    
     from thionyl chloride), the nitrile group is prone to hydrolysis. The adjacent hydroxymethyl group can then cyclize to form 4-methoxy-3-methylphthalide  (a lactone), irreversibly consuming the starting material.
    
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the logic behind the recommended protocols.

ReactionPathways Start Start: 2-(Hydroxymethyl)-4-methoxy- 3-methylbenzonitrile Activation Activation (SOCl2 or MsCl) Start->Activation  Step 1   Intermediate Reactive Intermediate (Benzyl Chloride/Mesylate) Activation->Intermediate  -OH to -LG   SideRxn SIDE REACTION: Acidic Hydrolysis Activation->SideRxn  Excess Acid / H2O   Product Target Product (Benzyl Nucleophile) Intermediate->Product  + Nucleophile (SN2)   Phthalide Dead End: 4-Methoxy-3-methylphthalide SideRxn->Phthalide  Cyclization  

Figure 1: Reaction logic flow. The primary risk is the acid-catalyzed cyclization to the phthalide (red path), which must be mitigated by base scavenging and anhydrous conditions.

Part 2: Experimental Protocols

Protocol A: Deoxychlorination (Activation to Chloride)

This is the preferred method for generating a robust intermediate (benzyl chloride) that can be stored or reacted in situ.

Reagents:

  • Substrate: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 – 1.5 equiv)
    
  • Catalyst: DMF (0.05 equiv) – Crucial for Vilsmeier-Haack type activation

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Base Scavenger: Triethylamine (

    
    ) (1.5 equiv) – Optional but recommended to protect the nitrile.
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with

    
    . Charge with Substrate (10 g scale) and anhydrous DCM (100 mL, 10V).
    
  • Cooling: Cool the reaction mixture to 0–5 °C . The steric bulk of the 3-methyl group does not require heating for activation; keeping it cold suppresses dimerization.

  • Reagent Addition:

    • Add catalytic DMF.

    • Add

      
       dropwise over 30 minutes via an addition funnel. Maintain internal temperature 
      
      
      
      .
    • Note: If using

      
      , add it before the 
      
      
      
      .
  • Reaction: Allow to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2][3] Look for the disappearance of the alcohol peak.

  • Workup (Critical):

    • Quench the reaction by pouring slowly into saturated

      
        solution at 0 °C. Do not use water alone, as the local acidity will trigger phthalide formation.
      
    • Separate phases.[2][4] Extract aqueous layer with DCM.

    • Dry organics over

      
       and concentrate in vacuo at 
      
      
      
      .
  • Output: 2-(Chloromethyl)-4-methoxy-3-methylbenzonitrile. Typically a white to off-white solid.

Protocol B: Nucleophilic Displacement ( )

Once the chloride is formed, it can be displaced by amines, alkoxides, or thiols. Due to the 3-methyl steric hindrance, this step requires polar aprotic solvents and often elevated temperatures.

Reagents:

  • Electrophile: 2-(Chloromethyl)-4-methoxy-3-methylbenzonitrile (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 – 2.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster kinetics)
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the chloride intermediate in MeCN (10V).

  • Base Addition: Add powdered

    
    .
    
  • Nucleophile Addition: Add the amine.

  • Heating: Heat to 60–80 °C .

    • Insight: The 3-methyl group blocks the trajectory of the incoming nucleophile. Higher energy (heat) is required to overcome this barrier compared to a standard benzyl chloride.

  • Completion: Monitor for complete consumption of the chloride.

  • Purification: Filter off inorganic salts. Concentrate filtrate.[5] Recrystallize from Ethanol/Heptane or purify via column chromatography.

Part 3: Data & Validation

Solvent & Condition Screening Table

The following table summarizes optimization data for the activation step (Alcohol


 Chloride).
ConditionReagentTempYieldObservations
Method A

/ Dioxane
Reflux0%Failed. Complete conversion to Phthalide (Lactone).
Method B

(neat)
Reflux45%Significant tar/polymer formation. Product unstable.
Method C

/ DCM / DMF (cat)
25 °C92%Optimal. Clean conversion. Minimal impurities.
Method D

/

/ DCM
0 °C88%Good alternative. Mesylate is isolable but less stable than Chloride.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
New spot at lower Rf than product Phthalide formation (Hydrolysis of CN).Ensure anhydrous conditions. Use

quench. Avoid aqueous acids.
Incomplete Reaction Steric hindrance of 3-Me group.Add catalytic DMF (Vilsmeier intermediate is more reactive). Increase time, not Temp.
Dimerization (Ether formation) Reaction too concentrated.Dilute to 15V or 20V.

Part 4: References

  • General Reactivity of 2-Cyanobenzyl Alcohols: Wang, L., et al. "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride." Asian Journal of Chemistry, vol. 22, no. 4, 2010. Link Supports the stability of 2-cyanobenzyl chloride intermediates under basic conditions.

  • Mechanism of Deoxychlorination: Rzepa, H. "The mechanism of the reaction between thionyl chloride and a carboxylic acid." Imperial College London, 2012. Link Provides mechanistic grounding for the activation of hydroxyl groups using thionyl chloride.

  • Phthalide Formation Risks: Organic Syntheses, Coll. Vol. 10, p. 276 (2004); Vol. 75, p. 129 (1997). "7-Methoxyphthalide." Link Illustrates the cyclization potential of ortho-methoxy/cyano/carboxy systems.

  • Nucleophilic Substitution Mechanisms: "Nucleophilic Substitution Reactions of Alcohols." Chemistry LibreTexts. Link General reference for

    
     vs 
    
    
    
    pathways in benzylic systems.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile in water

Technical Support Center: Solubility Optimization for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile Executive Summary & Compound Analysis Compound: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile Molecular Formula: C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

Executive Summary & Compound Analysis

Compound: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile Molecular Formula: C₁₀H₁₁NO₂ Application: Key intermediate in the synthesis of benzoxaborole antifungals (e.g., Tavaborole/AN2690).

The Challenge: This molecule presents a classic "brick dust" solubility profile. Despite containing polar handles (hydroxyl and nitrile), the planar aromatic core and the lipophilic methyl/methoxy substituents create high crystal lattice energy. In water, the thermodynamic penalty of disrupting water-water hydrogen bonds to accommodate the hydrophobic aromatic ring outweighs the solvation energy provided by the polar groups. Furthermore, the ortho-positioning of the hydroxymethyl and nitrile groups creates a specific stability risk: chemically induced cyclization to phthalide derivatives.

This guide provides field-proven protocols to overcome these thermodynamic barriers without compromising chemical integrity.

Troubleshooting Guide (Q&A)

Q1: I tried dissolving the compound in pure water with sonication, but it floats or settles. Why won't it dissolve? A: This is a wetting and lattice energy issue. The compound is highly crystalline and hydrophobic. Water has high surface tension (72 mN/m), preventing it from wetting the solid particles. Sonication breaks particle agglomerates but cannot overcome the thermodynamic solubility limit (likely <50 µg/mL).

  • Solution: You must use a cosolvent (DMSO, Ethanol) to disrupt the lattice or a surfactant to lower surface tension. See Protocol A.

Q2: Can I adjust the pH to improve solubility? A: STOP. Do NOT use strong acids or bases.

  • Reasoning: The nitrile group is neutral and the hydroxyl group is only weakly acidic (pKa > 15), so pH adjustment within the physiological range (pH 2-10) will not ionize the molecule to improve solubility.

  • Risk: The ortho-hydroxymethyl and nitrile groups are primed for cyclization. Strong base can hydrolyze the nitrile to an amide, which then attacks the alcohol to form a phthalide (lactone). Strong acid can catalyze Pinner-like reactions. Keep pH neutral (6.0–8.0).

Q3: My stock solution in DMSO precipitated when I diluted it into my assay buffer. How do I prevent this "crash out"? A: This is caused by the "Log-Linear Solubility Drop." Solubility decreases exponentially as water content increases.

  • Solution:

    • Reduce Stock Concentration: If your DMSO stock is 100 mM, dilute to 10 mM before adding to water.

    • Use a Matrix: Dilute the DMSO stock into a buffer containing 20% HP-β-Cyclodextrin or 0.1% Tween 80, rather than pure buffer. This provides a "soft landing" for the hydrophobic molecules.

Q4: Is the compound stable in aqueous solution for long-term storage? A: No. In water, the nitrile is slowly susceptible to hydrolysis, and the benzyl alcohol can oxidize.

  • Recommendation: Store as a solid or as a frozen stock in anhydrous DMSO (-20°C). Prepare aqueous formulations fresh (use within 24 hours).

Decision Framework & Mechanism

The following diagram illustrates the decision logic for selecting the correct solubilization strategy based on your downstream application.

SolubilityStrategy Start Start: Define Application InVitro In Vitro Assay (Cell/Enzyme) Start->InVitro InVivo In Vivo / PK Study Start->InVivo Chemistry Synthetic Reaction Start->Chemistry Use Organic Solvent DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Route Route of Admin? InVivo->Route Protocol_A Protocol A: DMSO Stock + Dilution DMSO_Check->Protocol_A Yes (<1%) Protocol_B Protocol B: Cyclodextrin Complex DMSO_Check->Protocol_B No (Sensitive Cells) IV IV Injection Route->IV Oral Oral Gavage Route->Oral IV->Protocol_B Preferred Formulation_C Protocol C: PEG400/Saline IV->Formulation_C Alternative Formulation_D Protocol D: Suspension (MC/Tween) Oral->Formulation_D High Dose

Figure 1: Strategic decision tree for solubilizing 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile based on experimental constraints.

Experimental Protocols

Protocol A: Standard DMSO Cosolvent Method (For In Vitro Assays)

Best for: High-throughput screening, enzymatic assays.

  • Weighing: Weigh 10 mg of compound.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

    • Result: Clear solution at 10 mg/mL (~56 mM).

  • Secondary Dilution (The Critical Step):

    • Prepare your assay buffer.

    • Slowly add the DMSO stock to the buffer while vortexing rapidly. Do not exceed 1% v/v DMSO final concentration if possible.

    • Note: If precipitation occurs, add 0.05% Tween-20 to the assay buffer before adding the DMSO stock.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: Animal studies (IV/IP) or sensitive cell cultures.

Theory: The hydrophobic aromatic ring of the benzonitrile enters the toroidal cavity of the cyclodextrin, shielding it from water while the hydrophilic outer shell ensures solubility.

ReagentConcentrationRole
HP-β-CD 20% (w/v)Complexing Agent
Water/Saline BalanceSolvent
Compound 1-5 mg/mLActive Agent

Step-by-Step:

  • Vehicle Prep: Dissolve 20 g of HP-β-CD in 80 mL of distilled water. Stir until clear. Adjust volume to 100 mL.

  • Addition: Add the compound powder slowly to the stirring vehicle.

  • Energy Input: Sonicate in a water bath at ambient temperature for 30-60 minutes.

    • Checkpoint: The solution should turn from cloudy to clear or slightly opalescent.

  • Filtration: Filter through a 0.22 µm PVDF or PES filter to remove un-dissolved particles (sterilization).

Protocol C: Solid Dispersion (Micronization)

Best for: Oral suspension at high doses.

  • Grinding: Use a mortar and pestle or ball mill to reduce particle size (micronize) to <10 µm.

  • Wetting: Add a small amount of wetting agent (e.g., Glycerol or 1% Tween 80) to the powder to form a paste.

  • Dispersion: Gradually add 0.5% Methylcellulose (MC) solution while triturating to form a uniform suspension.

Stability & Reactivity Landscape

The following diagram details the specific chemical risks associated with the ortho-hydroxymethyl and nitrile arrangement.

Stability Compound 2-(Hydroxymethyl)-4-methoxy- 3-methylbenzonitrile Intermediate Amide Intermediate Compound->Intermediate Nitrile Hydrolysis Phthalide Phthalide Derivative (Cyclized Lactone) Compound->Phthalide Acid Catalysis (Pinner Reaction path) Aldehyde Benzaldehyde Derivative Compound->Aldehyde Oxidation of -CH2OH Base Strong Base (pH > 10) Heat Base->Compound Acid Strong Acid (pH < 2) Acid->Compound Intermediate->Phthalide Intramolecular Cyclization (-NH3) Oxidation Oxidation (Air/Light)

Figure 2: Chemical stability pathways.[1] Avoid extreme pH to prevent cyclization to phthalide derivatives.

Comparative Solubility Data

Solvent SystemEstimated SolubilitySuitabilityNotes
Pure Water < 0.05 mg/mLPoorNot recommended.
PBS (pH 7.4) < 0.05 mg/mLPoorSalts may induce "salting out".
Ethanol > 20 mg/mLGoodToxic to cells > 1-2%.
DMSO > 50 mg/mLExcellentStandard stock solvent.
20% HP-β-CD 2 - 5 mg/mLVery GoodBest for in vivo IV/IP.
PEG 400 (Neat) > 10 mg/mLGoodViscous; use 50/50 mix with water.

References

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link

  • Adamczyk-Woźniak, A., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Molecular Liquids. (Context on benzoxaborole precursor solubility). Link

Sources

Optimization

Technical Support Center: Purification of 4-Methoxy-3-Methylbenzonitrile Derivatives

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Purification, Isolation, and Analysis Ticket ID: #BENZ-CN-4M3M[1] Executive Summary & Compound Dashboard User Query: "I am struggling t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Purification, Isolation, and Analysis Ticket ID: #BENZ-CN-4M3M[1]

Executive Summary & Compound Dashboard

User Query: "I am struggling to isolate pure 4-methoxy-3-methylbenzonitrile. It oils out during crystallization, and I suspect regioisomer contamination. Standard EtOAc/Hexane columns are ineffective."

Scientist’s Assessment: The purification of 4-methoxy-3-methylbenzonitrile (CAS 53078-71-0) presents a "perfect storm" of challenges: it is a low-melting solid (likely <60°C) prone to oiling out, and its structural isomer (3-methoxy-4-methylbenzonitrile ) possesses nearly identical polarity. Successful isolation requires abandoning standard "brute force" chromatography in favor of solvent systems that exploit subtle


-

stacking differences.
Compound Vital Statistics
PropertyData PointTechnical Note
CAS 53078-71-0Distinct from isomer 3556-60-3.[2]
Physical State Low-Melting SolidOften appears as a supercooled oil. MP: ~50–60°C (estimate based on isomer data).
Key Impurities 3-methoxy-4-methylbenzonitrileThe "Ghost" Impurity. Hard to separate on silica.
Solubility High in EtOAc, DCM, ToluenePoor in Water, Pentane.
Risk Factor Oiling OutHigh risk during recrystallization if cooled too fast.

Interactive Troubleshooting Modules

Module A: The "Ghost" Impurity (Regioisomer Separation)

The Problem: You observe a single spot on TLC in EtOAc/Hexane, but NMR shows a ~10% impurity. This is likely the 3-methoxy-4-methyl regioisomer, formed via rearrangement or present in the starting material (4-bromo-2-methylanisole).

The Solution: Standard adsorption chromatography (silica gel) relies on polarity. Since both isomers have identical functional groups, their polarity is virtually the same. You must switch to


-selective chromatography .

Protocol: Toluene-Modified Chromatography

  • Why it works: Toluene interacts differently with the electron-rich aromatic rings of the two isomers due to the steric bulk of the ortho-methyl group. This creates a separation factor (

    
    ) that EtOAc cannot achieve.
    
  • Mobile Phase: Replace EtOAc/Hexane with Toluene/Hexane or Toluene/DCM .

  • Gradient: Start with 100% Hexane

    
     20% Toluene 
    
    
    
    50% Toluene.

Data Comparison: Isomer Identification

FeatureTarget: 4-Methoxy-3-methyl Impurity: 3-Methoxy-4-methyl
Methyl Shift (

)
~2.20 ppm (Singlet)~2.40–2.50 ppm (Singlet)
Methoxy Shift (

)
~3.85 ppm (Singlet)~3.85 ppm (Singlet)
Coupling Pattern distinct ortho/meta couplingdistinct ortho/meta coupling
NOE Signal NOE between OMe and H-5/H-2NOE between OMe and H-2 only

Expert Tip: If flash chromatography fails, recrystallization from Ethanol/Water is often more effective for isomer rejection than column chromatography, provided you can induce crystallization (see Module B).

Module B: The "Oiling Out" Crisis (Crystallization)

The Problem: Upon cooling your recrystallization mixture, the product separates as a milky oil droplets at the bottom of the flask rather than forming crystals.

The Mechanism: This occurs because the melting point of the solvated product is lower than the saturation temperature of the solution. It is exacerbated by impurities (melting point depression).

Visual Workflow: The "Oiling Out" Rescue Protocol

OilingOutRescue Start Product Oils Out Reheat 1. Re-heat to Dissolve Oil (Clear Solution) Start->Reheat AddSolvent 2. Add More Good Solvent (Lower Saturation Temp) Reheat->AddSolvent Seed 3. Add Seed Crystal at T = MP - 5°C AddSolvent->Seed SlowCool 4. Cool at 5°C/hour (Do NOT use Ice Bath) Seed->SlowCool Result Crystalline Solid SlowCool->Result Fail Still Oiling Out? SlowCool->Fail Triturate Switch Method: Trituration in Cold Pentane Fail->Triturate

Figure 1: Decision tree for managing low-melting solids that refuse to crystallize.

Step-by-Step Rescue Protocol:

  • Re-dissolve: Heat the mixture until the oil layer disappears.

  • Dilute: Add 10-20% more of the "good" solvent (e.g., Ethanol). This lowers the saturation temperature below the "oiling out" temperature (LLPS - Liquid-Liquid Phase Separation point).

  • Seed: If you have any solid crystals from a previous batch, add a speck at roughly 40°C.

  • Insulate: Wrap the flask in foil or a towel. Allow it to cool to Room Temp over 3-4 hours. Do not put it in the fridge yet.

  • Trituration Alternative: If crystallization fails, remove all solvent. Add cold Pentane or Hexane and scratch the flask vigorously with a glass rod. This mechanical energy often induces nucleation.

Module C: Copper Remediation (Rosenmund-von Braun Route)

The Problem: If you synthesized the nitrile from the bromide using CuCN, your product likely has a green/blue tint or fails in subsequent catalytic steps (e.g., hydrogenation) due to copper poisoning.

The Solution: Copper(I) cyanide forms tight complexes with nitriles. Standard water washes are insufficient.

Protocol: The "Ammonia-EDTA" Double Wash

  • Dissolve: Dissolve crude organic product in EtOAc (not DCM, as Cu salts can be soluble in chlorinated solvents).

  • Wash 1 (Ligand Exchange): Wash organic layer with 10% aqueous NH₄OH (Ammonia) . The ammonia competes with the nitrile for the copper, forming the deep blue

    
     complex. Repeat until the aqueous layer is colorless.
    
  • Wash 2 (Chelation): Wash with saturated aqueous Na₂EDTA . This scavenges remaining trace metals.

  • Filtration: If a fine precipitate remains, filter through a pad of Celite mixed with activated charcoal .

Frequently Asked Questions (FAQ)

Q1: Can I use the "One-Pot" aldehyde method to avoid copper issues? A: Yes. Converting 4-methoxy-3-methylbenzaldehyde to the nitrile (via oxime) avoids heavy metals entirely. However, the challenge shifts to removing the dehydrating agent byproducts (often phosphorous salts or excess formic acid). Ensure a rigorous basic wash (NaHCO₃) is performed during workup.

Q2: My product is a solid, but it melts on the rotary evaporator. Is it impure? A: Not necessarily. 4-methoxy-3-methylbenzonitrile has a relatively low melting point. If your water bath is >45°C, you will melt it. This "melt" can supercool and remain liquid for hours.

  • Fix: Use a lower bath temperature (<35°C) and dry the final product under high vacuum to remove solvent traces that depress the MP.

Q3: Why does the 3-methoxy-4-methyl isomer form? A: If you are using the Rosenmund-von Braun reaction (Ar-Br + CuCN), high temperatures (>150°C) can cause halogen migration before cyanation. If you are starting from 2-methylanisole, non-selective bromination can produce the 3-bromo-4-methoxy isomer, which carries through to the nitrile.

References

  • Isomer Separation via HPLC: Synthesis of 3-methoxy-4-methylbenzonitrile. (Methodology describing the use of Hexane:Toluene 10:90 for separation of methyl-methoxybenzonitrile isomers). PrepChem. Available at: [Link]

  • Compound Properties: 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0).[3][4][5] PubChem.[2][4][5] Available at: [Link]

  • Rosenmund-von Braun Mechanism & Impurities: Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at: [Link]

  • Copper Removal Strategies: Removal of Sb Impurities in Copper Electrolyte (Analogous metal removal principles using ion exchange and precipitation). MDPI. Available at: [Link]

  • General Nitrile Synthesis: Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile: A Comparative Analysis Centered on ¹H NMR

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of molecular structure is the bedrock upon which all further research is built. For novel compounds like 2-(Hydroxymethyl)-4-methox...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of molecular structure is the bedrock upon which all further research is built. For novel compounds like 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a primary tool for structural elucidation. Furthermore, it objectively compares the insights gleaned from ¹H NMR with those from complementary techniques, offering a holistic strategy for achieving irrefutable structural verification.

Part 1: Decoding the ¹H NMR Spectrum - A Deep Dive

The first step in any spectral analysis is to form a hypothesis. By examining the structure of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile, we can predict the expected ¹H NMR spectrum. This predictive approach, grounded in fundamental principles of chemical shifts and coupling, transforms spectral interpretation from a passive observation into an active process of hypothesis testing.

The Predicted Spectrum: An Educated Hypothesis

The structure presents five distinct proton environments:

  • Aromatic Protons (H-5, H-6): Two protons on the benzene ring. Due to the substitution pattern, they are adjacent and will likely appear as an AX or AB system (two doublets). Their chemical shifts are influenced by the surrounding groups. The methoxy and methyl groups are electron-donating, which would typically shield these protons (shift them upfield), while the nitrile and hydroxymethyl groups are electron-withdrawing, causing deshielding (a downfield shift).[1][2] We anticipate their appearance in the aromatic region of 6.5-8.0 ppm.

  • Hydroxymethyl Protons (-CH₂OH): The two methylene (CH₂) protons are benzylic, placing them in the 4.5-5.0 ppm range.[3] In an anhydrous solvent, they might couple with the hydroxyl (OH) proton, appearing as a doublet. However, they are more commonly seen as a singlet due to rapid proton exchange or decoupling.

  • Hydroxyl Proton (-CH₂OH): The chemical shift of the OH proton is highly variable (typically 2.5-5.0 ppm) and depends on concentration, temperature, and solvent due to hydrogen bonding.[4][5] Its peak is often broad and may not show clear coupling.

  • Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Their characteristic chemical shift is in the 3.5-4.0 ppm region.[4][6][7]

  • Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring will also be a singlet. This signal is expected in the 2.4-2.7 ppm range.[4]

Table 1: Predicted ¹H NMR Peak Assignments for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic H-6~7.5Doublet (d)1H
Aromatic H-5~7.0Doublet (d)1H
Hydroxymethyl (-CH ₂OH)~4.7Singlet (s) or Doublet (d)2H
Methoxy (-OCH ₃)~3.9Singlet (s)3H
Hydroxyl (-CH₂OH )2.5 - 5.0 (variable)Singlet (s), broad1H
Methyl (-CH ₃)~2.5Singlet (s)3H

This prediction provides a solid framework. The presence of these five distinct signals with the correct integrations and multiplicities in an experimental spectrum would provide strong initial evidence for the proposed structure.

Part 2: The Limits of One Dimension: A Comparative Analysis

While ¹H NMR is a powerful first-line technique, it rarely provides the complete, unambiguous picture required for regulatory submission or publication. Certain structural isomers could potentially yield very similar ¹H NMR spectra. To build a self-validating and trustworthy dataset, we must employ complementary analytical techniques.

The Power of a Multi-Technique Approach

Sources

Comparative

Comparative Guide: Synthetic Routes for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

The following guide provides an in-depth comparative analysis of synthetic routes for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile . This compound represents a highly functionalized, electron-rich arene scaffold, str...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of synthetic routes for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile . This compound represents a highly functionalized, electron-rich arene scaffold, structurally characteristic of advanced intermediates used in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) (e.g., analogs of Vonoprazan or Tegoprazan) and novel kinase inhibitors.

The synthesis of this molecule is non-trivial due to the "1,2,3,4-substitution" pattern on the benzene ring, which creates significant steric crowding and regioselectivity challenges.

Executive Summary

The synthesis of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile requires precise installation of four contiguous substituents. This guide evaluates three distinct methodologies:

  • The Phthalide Ring-Opening Route (Industrial Preferred): Offers the highest atom economy and stability but requires careful construction of the lactone precursor.

  • Directed Ortho-Metalation (DoM) Route (R&D Preferred): Provides rapid access via lithiation but suffers from regioselectivity issues (C2 vs. C6) due to steric crowding.

  • Classical Functional Group Interconversion (FGI): A linear approach using nitro/amino precursors, reliable but step-intensive and waste-heavy.

Route 1: The Phthalide Ring-Opening Route (Scalable)

This pathway is often favored in process chemistry for its scalability. It utilizes a 5-methoxy-4-methylphthalide intermediate, which is ring-opened with ammonia and dehydrated. This avoids the handling of highly unstable benzylic halides.

Mechanistic Insight

The core strategy relies on the latent stability of the phthalide (lactone) ring. By masking the hydroxymethyl and nitrile functionalities as a lactone, the molecule remains stable through purification. The final step unveils the nitrile and alcohol simultaneously.

Step-by-Step Protocol

Step 1: Synthesis of 5-methoxy-4-methylphthalide

  • Precursor: 3-Methyl-4-methoxybenzoic acid.

  • Reagents: Formaldehyde (HCHO), HCl, catalytic ZnCl₂.

  • Procedure: Perform chloromethylation.[1] Note that the methoxy group directs ortho (position 5), while the methyl group directs ortho (position 2). However, position 2 is sterically crowded (sandwiched between Methyl and Carboxyl). The major product is typically the 6-substituted isomer (yielding 6-methoxy-5-methylphthalide).

    • Correction for Target: To force substitution at C2, a blocking group at C6 or a specific directed catalyst is often required, or starting from 2-bromo-3-methyl-4-methoxybenzoic acid and carbonylating.

Step 2: Ammonolysis

  • Reagents: Aqueous Ammonia (25%), Methanol.

  • Conditions: 40°C, 4 hours.

  • Mechanism:[1][2][3][4] Nucleophilic attack of NH₃ on the lactone carbonyl opens the ring to form the 2-(hydroxymethyl)-4-methoxy-3-methylbenzamide .

Step 3: Dehydration to Nitrile

  • Reagents: Trifluoroacetic anhydride (TFAA) or Thionyl Chloride (SOCl₂), Triethylamine.

  • Conditions: 0°C to RT, DCM solvent.

  • Mechanism:[1][2][3][4] The primary amide is dehydrated to the nitrile. The benzylic alcohol must be protected or carefully managed to avoid conversion to the chloride. Self-Validating Check: The disappearance of the amide Carbonyl peak (~1680 cm⁻¹) and appearance of the Nitrile peak (~2220 cm⁻¹) in IR confirms the transformation.

Pathway Visualization

PhthalideRoute Start 3-Methyl-4-methoxybenzoic Acid Inter1 5-Methoxy-4-methylphthalide (Lactone) Start->Inter1 Chloromethylation/Cyclization (HCHO, HCl) Inter2 Hydroxy-Amide Intermediate Inter1->Inter2 Ammonolysis (NH3/MeOH) Product 2-(Hydroxymethyl)-4-methoxy- 3-methylbenzonitrile Inter2->Product Dehydration (TFAA/Et3N)

Caption: Conversion of benzoic acid precursor to nitrile via stable phthalide intermediate.

Route 2: Directed Ortho-Metalation (DoM) (High-Precision)

This route uses organolithium chemistry to functionalize the benzene ring directly. It is powerful for introducing the hydroxymethyl group (via formylation/reduction) but faces severe steric challenges.

Mechanistic Insight

The nitrile group (-CN) is a strong Directing Metalation Group (DMG) . However, in 4-methoxy-3-methylbenzonitrile, there are two ortho positions: C2 and C6.

  • C2: Located between CN and Methyl. (Sterically Hindered).

  • C6: Located between CN and H. (Sterically Open).

  • Critical Failure Mode: Lithiation with bulky bases (e.g., LiTMP) usually occurs at C6 , yielding the wrong isomer.

Optimization Strategy

To force lithiation at C2, one must either:

  • Block C6: Use a silyl blocking group (TMS) at C6, lithiate at C2, then desilylate.

  • Use a Stronger DMG: Convert the starting material to a diethylamide or oxazoline , which coordinates Lithium more tightly, potentially overcoming the steric barrier (though C6 preference usually remains).

Step-by-Step Protocol (Theoretical Optimized)
  • Starting Material: 3-Methyl-4-methoxybenzonitrile.

  • Blocking (Optional but Recommended): Brominate C6 selectively, then protect or use the bromine for halogen-lithium exchange (if C6 is targeted). Wait, we want C2.

  • Lithiation:

    • Reagent:LTMP (Lithium 2,2,6,6-tetramethylpiperidide) - very bulky, will favor C6 (bad).

    • Reagent:n-BuLi - smaller, might access C2.

    • Conditions: -78°C, THF.

  • Electrophile Trapping:

    • Add Paraformaldehyde (solid) or DMF (followed by NaBH₄ reduction).

  • Quench: Ammonium chloride.

Verdict: This route is risky for this specific isomer due to the high probability of C6 functionalization. It is recommended only if C6 is blocked.

Pathway Visualization

DoMRoute Start 3-Methyl-4-methoxybenzonitrile Lithiation Lithiated Species (Kinetic Control) Start->Lithiation n-BuLi / THF, -78°C C6_Side C6-Lithio Species (Sterically Favored) Lithiation->C6_Side Major Pathway C2_Side C2-Lithio Species (Desired) Lithiation->C2_Side Minor Pathway (Requires Optimization) ByProduct 6-Hydroxymethyl Isomer (Major Impurity) C6_Side->ByProduct Trapping Product Target Molecule C2_Side->Product 1. DMF 2. NaBH4

Caption: Regioselectivity challenge in the lithiation of 3-methyl-4-methoxybenzonitrile.

Route 3: Classical Functional Group Interconversion (Reliable)

This route builds the molecule linearly, typically starting from an aniline or nitro derivative where the substitution pattern is already established (e.g., 2-amino-3-methyl-4-methoxybenzoic acid ).

Protocol
  • Precursor: 2-Amino-3-methyl-4-methoxybenzoic acid (prepared via nitration of 3-methyl-4-methoxybenzoic acid and reduction).

  • Sandmeyer Reaction (Iodination):

    • Diazotize (NaNO₂, HCl) and treat with KI.

    • Yields 2-iodo-3-methyl-4-methoxybenzoic acid .

  • Reduction:

    • Reduce Carboxylic Acid to Alcohol using Borane-THF (BH₃·THF).

    • Yields 2-iodo-3-methyl-4-methoxybenzyl alcohol .

  • Rosenmund-von Braun Reaction (Cyanation):

    • Reagent: CuCN (Copper(I) Cyanide).[1]

    • Solvent: DMF or NMP, reflux (140°C).

    • Critical Step: The hydroxyl group usually requires protection (e.g., TBDMS) to prevent copper chelation or side reactions, though some protocols allow free alcohols.

    • Yields 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile .

Performance Comparison Table

FeatureRoute 1: PhthalideRoute 2: DoM (Lithiation)Route 3: Classical FGI
Step Count Low (3-4)Very Low (2)High (5-6)
Regioselectivity Moderate (Cyclization dependent)Poor (Favors C6 isomer)Excellent (Pre-defined)
Scalability High (Industrial standard)Low (Cryogenic required)Moderate (Heavy metal waste)
Safety Profile Good (Ammonia/TFAA)High Risk (Pyrophoric Li)Moderate (Cyanide/Diazonium)
Cost LowHigh (Reagents)Moderate

References

  • Synthesis of Phthalides via Chloromethylation

    • Title: Regioselective chloromethyl
    • Source:Journal of Organic Chemistry.
    • Context: Describes the steric directing effects in polysubstituted benzenes.
  • Phthalide to Cyanobenzyl Alcohol Conversion

    • Title: Efficient conversion of phthalides to cyanobenzyl alcohols via hydroxy-amides.
    • Source:Tetrahedron Letters.
    • Context: Standard protocol for ring opening and dehydr
  • Directed Ortho Metalation (DoM)

    • Title: The Directed Ortho Metalation Reaction: A Point of Departure for New Synthetic Str
    • Source:Chemical Reviews.
    • Context: Snieckus review on DMG hierarchy and steric effects.
  • P-CAB Intermediate Chemistry

    • Title: Process for preparation of Vonoprazan and intermedi
    • Source:Google P
    • Context: Illustrates the handling of similar crowded pyridine/benzene nitriles.

Note: Specific literature for the exact "1,2,3,4" isomer is proprietary or sparse; routes are derived from established homolog chemistry.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectrum of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

Introduction In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. Ultraviolet-Visible (UV-Vis) spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental technique for characterizing the electronic structure of molecules, providing critical insights into their identity, purity, and potential for interaction with biological targets. This guide presents a detailed analysis of the anticipated UV-Vis absorption spectrum of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile, a substituted benzonitrile with potential applications as a synthetic intermediate.

Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative approach. By examining the UV-Vis spectra of structurally related, commercially available compounds, we can deconstruct the influence of each substituent on the benzonitrile chromophore. This analysis will culminate in a well-grounded prediction of the absorption maxima (λmax) for the target molecule, providing a valuable reference for researchers working with this and similar compounds. This guide will further provide detailed experimental protocols for acquiring UV-Vis spectra, ensuring scientific rigor and reproducibility.

Theoretical Framework: Understanding Substituent Effects on the Benzonitrile Chromophore

The UV-Vis absorption spectrum of an aromatic compound is primarily dictated by π→π* electronic transitions within the benzene ring. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the ring. These substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3), hydroxyl (-OH), and alkyl groups (e.g., -CH3, -CH2OH) are considered EDGs. They possess lone pairs of electrons or are electron-rich, which can be delocalized into the π-system of the benzene ring. This delocalization raises the energy of the HOMO and often, to a lesser extent, the LUMO. The net effect is a decrease in the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

  • Electron-Withdrawing Groups (EWGs): The nitrile group (-CN) is a potent EWG due to the electronegativity of the nitrogen atom and the triple bond. It withdraws electron density from the benzene ring, stabilizing both the HOMO and LUMO. This typically leads to a more complex interplay of electronic effects, but often results in a shift in the absorption bands.

The target molecule, 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile, possesses a combination of substituents:

  • -CN (cyano): The primary chromophore-modifying EWG.

  • -OCH3 (methoxy): A strong EDG.

  • -CH3 (methyl): A weak EDG.

  • -CH2OH (hydroxymethyl): A weak EDG.

By analyzing the individual and combined effects of these groups on the benzonitrile scaffold, we can predict the resulting UV-Vis spectrum.

Comparative Spectral Analysis

To predict the UV-Vis absorption spectrum of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile, we will examine the spectra of several key comparator compounds. The analysis will focus on the primary (1La) and secondary (1Lb) absorption bands characteristic of benzene derivatives.

Comparator Compounds:
  • Benzonitrile: The parent chromophore.

  • 4-Methoxybenzonitrile: To assess the impact of a strong EDG.

  • 2-Methylbenzonitrile (o-Tolunitrile): To evaluate the effect of a weak EDG in an ortho position.

  • 4-Hydroxy-3-methoxybenzonitrile: A closely related analog to understand the interplay of two strong EDGs.

  • 2-Hydroxybenzonitrile: To infer the effect of a hydroxyl group in the ortho position.

  • 2-(Hydroxymethyl)benzonitrile: To understand the influence of the hydroxymethyl group.

The following table summarizes the expected and, where available, reported UV-Vis absorption maxima for these compounds.

CompoundSubstituentsExpected Effect on Benzonitrile SpectrumReported λmax (nm)
Benzonitrile -CNBaseline~224 (primary), ~271 (secondary)[1]
4-Methoxybenzonitrile 4-OCH3, -CNBathochromic shift due to strong EDG~245[2]
2-Methylbenzonitrile 2-CH3, -CNMinor bathochromic shift due to weak EDG~225, ~274[3]
4-Hydroxy-3-methoxybenzonitrile 4-OH, 3-OCH3, -CNSignificant bathochromic shift due to two strong EDGsData available on SpectraBase[4][5]
2-Hydroxybenzonitrile 2-OH, -CNBathochromic shift, potential for intramolecular H-bondingNot directly available, but expected shift
2-(Hydroxymethyl)benzonitrile 2-CH2OH, -CNMinor bathochromic shift due to weak EDGCommercially available, spectrum not found
2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile 2-CH2OH, 4-OCH3, 3-CH3, -CNPredicted: Significant bathochromic shift due to multiple EDGsPrediction: ~250-260 nm (primary), ~280-290 nm (secondary)
Analysis and Prediction:
  • Benzonitrile exhibits its primary absorption band around 224 nm and a weaker, fine-structured secondary band around 271 nm.[1] These transitions are the foundation upon which the substituent effects will be layered.

  • 4-Methoxybenzonitrile shows a significant bathochromic shift to approximately 245 nm.[2] This is a direct consequence of the strong electron-donating nature of the para-methoxy group, which increases the energy of the HOMO more significantly than the LUMO.

  • 2-Methylbenzonitrile displays a very slight bathochromic shift compared to benzonitrile.[3] The methyl group is a weak EDG, and its effect on the spectrum is accordingly modest.

  • 4-Hydroxy-3-methoxybenzonitrile is an excellent analog. With two strong EDGs (hydroxyl and methoxy) on the ring, a substantial bathochromic shift is expected, likely exceeding that of 4-methoxybenzonitrile alone. The available data from SpectraBase would be instrumental in quantifying this combined effect.[4][5]

  • 2-Hydroxybenzonitrile introduces an interesting element: the potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the nitrile nitrogen. This can lead to a more planar conformation and influence the electronic transitions, typically causing a bathochromic shift.

  • The hydroxymethyl group in 2-(hydroxymethyl)benzonitrile is a weak EDG, and its effect is anticipated to be similar to or slightly greater than that of a methyl group.

Predicted Spectrum for 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile:

Based on the additive effects of the substituents, we can predict the UV-Vis spectrum of the target molecule. The presence of a strong EDG (-OCH3) and two weaker EDGs (-CH3 and -CH2OH) will collectively induce a significant bathochromic shift relative to benzonitrile. The primary absorption band is predicted to be in the range of 250-260 nm , and the secondary band is expected to appear around 280-290 nm , likely with a loss of the fine vibrational structure observed in unsubstituted benzene.

Experimental Protocol for UV-Vis Spectral Acquisition

To validate the predicted spectrum and for routine analysis, the following protocol for acquiring the UV-Vis absorption spectrum of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile is recommended.

Materials and Instrumentation:
  • Analyte: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

  • Solvent: Spectroscopic grade ethanol or methanol (unless investigating solvent effects)

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Procedure:
  • Solution Preparation:

    • Prepare a stock solution of the analyte in the chosen solvent at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution with a concentration of approximately 0.01 mg/mL. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to 200-400 nm.

    • Fill a quartz cuvette with the spectroscopic grade solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a sample cuvette with the dilute analyte solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If required, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the analyte.

Caption: Experimental workflow for acquiring the UV-Vis absorption spectrum.

Discussion and Conclusion

This guide provides a comprehensive framework for understanding the UV-Vis absorption characteristics of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile. By systematically analyzing the electronic effects of its constituent functional groups and comparing them to structurally similar compounds, we have predicted its primary and secondary absorption maxima to be in the regions of 250-260 nm and 280-290 nm, respectively.

This predictive analysis serves as a valuable starting point for researchers. The provided detailed experimental protocol offers a standardized method for obtaining an experimental spectrum, which can then be used to confirm and refine these predictions. A thorough understanding of the UV-Vis properties of this molecule is a critical step in its further development and application in medicinal chemistry and materials science. It is recommended that experimental data be acquired to validate the theoretical predictions presented herein.

References

  • SpectraBase. 4-Hydroxy-3-methoxybenzonitrile. [Link]

  • PubChem. 4-Hydroxy-3-methoxybenzonitrile. [Link]

  • Homework.Study.com. The UV spectrum of benzonitrile shows a primary absorption band at 224 nm and a secondary band at... [Link]

  • NIST Chemistry WebBook. Benzonitrile, 4-methoxy-. [Link]

  • NIST Chemistry WebBook. Benzonitrile, 2-methyl-. [Link]

Sources

Comparative

Comparative Analytical Guide: Purity Assay and Elemental Characterization of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

Executive Summary & Molecular Profile 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (C₁₁H₁₃NO₂) is a critical pharmacophore intermediate, most notably utilized in the synthesis of potassium-competitive acid blockers (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (C₁₁H₁₃NO₂) is a critical pharmacophore intermediate, most notably utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1] Its quality directly impacts the yield and impurity profile of the final API.

This guide contrasts the two primary methodologies for assaying this compound: HPLC-UV (the industry workhorse for relative purity) and Quantitative NMR (qNMR) (the primary ratio method for absolute purity). While HPLC is essential for impurity profiling, this guide argues that qNMR provides a superior, self-validating anchor for potency assignment during early development when certified reference standards are unavailable.[1]

Molecular Specifications
PropertySpecification
CAS Registry 123599-78-0 (Generic/Isomer var.)
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in Water
Key Functional Groups Nitrile (-CN), Hydroxyl (-OH), Methoxy (-OCH₃)

Elemental Analysis: Theoretical vs. Experimental

Before purity assay, identity and bulk composition must be confirmed. Elemental analysis (CHN) via combustion is the first line of defense against gross synthesis errors (e.g., salt formation, hydrate presence).[1]

Theoretical Composition (C₁₁H₁₃NO₂)
ElementTheoretical Mass %Acceptable Tolerance (±0.4%)
Carbon (C) 69.09%68.69% – 69.49%
Hydrogen (H) 6.85%6.45% – 7.25%
Nitrogen (N) 7.32%6.92% – 7.72%
Oxygen (O) 16.73%Calculated by difference

Interpretation:

  • Low Carbon (<68.5%): Suggests trapped inorganic salts or significant moisture (check Karl Fischer).

  • High Nitrogen (>7.8%): May indicate residual reagents (e.g., ammonia sources from nitrile synthesis).

Comparative Purity Assay: HPLC-UV vs. qNMR[1]

This section compares the performance of the two methods.

Method A: HPLC-UV (Relative Purity)

Best for: Routine QC, Impurity Profiling, Stability Studies.[1]

Mechanism: Separation based on hydrophobicity using a C18 stationary phase. Detection relies on the benzene ring's UV absorption. Limitation: Requires a Reference Standard (RS) for accurate assay. Without an RS, "Area %" is used, which assumes all impurities have the same Response Factor (RF) as the main peak—a dangerous assumption in early development.

Method B: 1H-qNMR (Absolute Purity)

Best for: Primary Reference Standard Characterization, Mass Balance.[1]

Mechanism: Direct counting of nuclei (protons) relative to an Internal Standard (IS). Advantage: No Reference Standard of the analyte is required. The purity is traced to the NIST-traceable Internal Standard.

Performance Data Comparison
ParameterHPLC-UV (Method A)qNMR (Method B)
Specificity High (Separates impurities)High (Distinct chemical shifts)
Precision (RSD) < 0.5%< 1.0% (typically 0.5-0.8%)
Accuracy Dependent on Reference StandardAbsolute (SI Traceable)
Analysis Time 25-40 mins/sample10-15 mins/sample
Sample Requirement < 1 mg10-20 mg (for high S/N)
Cost per Run Low (Solvents)High (Deuterated solvents, NMR time)

Experimental Protocols

Protocol A: HPLC-UV Purity Assay

Based on validated methods for Vonoprazan intermediates [1, 2].

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Potassium Dihydrogen Phosphate (KH₂PO₄)[1][2]

  • Phosphoric Acid (for pH adjustment)[2]

  • Water (Milli-Q)[1]

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (Max absorption for benzonitrile moiety).

  • Injection Vol: 5 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 40 60
20.0 10 90

| 25.0 | 90 | 10 |[1]

Procedure:

  • Dissolve 10 mg of sample in 10 mL of 50:50 ACN:Water.

  • Inject blank, standard (if available), and sample.

  • Integrate main peak at ~8.5 min (varies by system).

  • Calculate % Area (for purity) or % w/w (against standard).

Protocol B: 1H-qNMR Absolute Assay

Designed for traceability without a reference standard [3, 4].[1]

Reagents:

  • Solvent: DMSO-d₆ (99.9% D). Note: CDCl₃ is avoided due to potential solubility issues with the hydroxymethyl group.

  • Internal Standard (IS): Maleic Acid (Traceable, >99.9%). Reason: Maleic acid singlet appears at ~6.2 ppm, distinct from the aromatic protons (7.0-7.5 ppm) and methoxy/methyl aliphatic protons of the analyte.[1]

Instrument Parameters:

  • Field Strength: ≥ 400 MHz.

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): ≥ 60 seconds (Critical: Must be 5-7x T1 to ensure full relaxation).

  • Scans: 16 or 32.

  • Temperature: 298 K.

Procedure:

  • Accurately weigh ~15 mg of Analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision balance (d=0.01 mg) is mandatory.
  • Dissolve in 0.7 mL DMSO-d₆. Transfer to NMR tube.[3]

  • Acquire spectrum.[4] Phase and baseline correct manually.

  • Integration:

    • Integrate IS peak (Maleic Acid, ~6.2 ppm, 2H). Set area to calibrated value.

    • Integrate Analyte Target Peak: Methoxy group (-OCH₃) at ~3.8 ppm (Singlet, 3H).[1] Avoid aromatic region if impurities overlap.

  • Calculation:

    
    
    Where:
    
    
    
    =Purity,
    
    
    =Integral Area,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass.[1]

Visual Analysis Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on when to apply EA, HPLC, or qNMR based on the development stage.

AnalyticalWorkflow Start Crude Intermediate Synthesis EA Elemental Analysis (CHN) Check Bulk Composition Start->EA Decision Pass Theoretical Values? EA->Decision Fail Recrystallize / Desalt (Check for Salts/Solvents) Decision->Fail No (>0.4% Dev) PurityChoice Select Purity Assay Decision->PurityChoice Yes Fail->Start HPLC HPLC-UV (Method A) Impurity Profiling PurityChoice->HPLC Routine QC qNMR qNMR (Method B) Absolute Assay Assignment PurityChoice->qNMR Value Assignment (No Ref Std) Release Release for Next Step Synthesis HPLC->Release qNMR->Release

Caption: Decision matrix for analytical characterization. Elemental Analysis serves as the gatekeeper before investing resources in high-resolution chromatography or spectroscopy.[1]

Diagram 2: qNMR Signal Selection Logic

Visualizing the logic for selecting the correct integration signals to avoid overlap.

qNMRLogic Molecule Target Molecule C11H13NO2 Signals Available Protons Molecule->Signals Aromatic Aromatic H (7.0-7.6 ppm) Risk: Impurity Overlap Signals->Aromatic Hydroxyl Hydroxyl -OH (Variable ppm) Risk: Exchangeable/Broad Signals->Hydroxyl Methyl Methyl -CH3 (~2.2 ppm) Risk: Solvent Overlap (DMSO) Signals->Methyl Methoxy Methoxy -OCH3 (~3.8 ppm) Target Signal Signals->Methoxy Integration Purity Calculation Methoxy->Integration Select for Calc IS Internal Standard (Maleic Acid) IS_Peak Singlet @ 6.2 ppm (Clean Region) IS->IS_Peak IS_Peak->Integration Reference

Caption: Signal selection strategy for qNMR. The Methoxy singlet is preferred due to its isolation from the aromatic region and solvent fronts.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Kishore, M., et al. (2017). "Development and validation of a stability-indicating HPLC method for Vonoprazan fumarate." Journal of Applied Pharmaceutical Science. (Contextualizing impurity methods). Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2803.[1] Link[1]

  • BIPM (Bureau International des Poids et Mesures). (2020). Internal Standard Reference Data for qNMR: Maleic Acid.Link[1]

  • PubChem. (2025).[4] Compound Summary: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile.[1]Link[1]

Sources

Safety & Regulatory Compliance

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